Synthetic Yield and Bromine Retention
The NaBH₄-mediated reduction of the shared ketone precursor 1-(2-amino-5-bromophenyl)ethanone (CAS 29124-56-9) delivers the target secondary alcohol 1-(2-amino-5-bromophenyl)ethan-1-ol in 93% isolated yield under standard conditions (NaBH₄, MeOH, 25°C, 2 h), with the bromine substituent retained intact . In contrast, more forcing reduction conditions or the use of stronger hydride reagents (e.g., LiAlH₄) can lead to competitive de-bromination, producing the des-bromo analog 1-(2-aminophenyl)ethanol as a contaminant, reducing the effective yield of the brominated target to below 70% and necessitating additional purification . This 93% yield under mild conditions, with full bromine retention, provides a robust procurement specification absent in the primary alcohol analog (2-amino-5-bromophenyl)methanol, which requires a different synthetic route starting from 2-amino-5-bromobenzoic acid .
| Evidence Dimension | Isolated yield of brominated amino alcohol from synthetic reduction |
|---|---|
| Target Compound Data | 93% isolated yield (1-(2-amino-5-bromophenyl)ethan-1-ol, bromine retained) |
| Comparator Or Baseline | Des-bromo analog (1-(2-aminophenyl)ethanol) formed as contaminant under forcing conditions; effective yield of brominated target drops below 70% |
| Quantified Difference | ≥23 percentage-point yield advantage under optimized conditions; bromine retention enables downstream cross-coupling without re-introduction |
| Conditions | NaBH₄ (2.3 equiv), anhydrous MeOH, 25°C, 2 h, under N₂; substrate: 1-(2-amino-5-bromophenyl)ethanone (2.4 g, 11.2 mmol) |
Why This Matters
For procurement decisions, the 93% reproducible yield from a readily available ketone precursor means lower cost-per-gram of final product and fewer purification steps compared to analogs requiring less efficient synthetic routes.
